molecular formula C17H14ClN3O3S B2437712 N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021229-11-7

N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2437712
CAS RN: 1021229-11-7
M. Wt: 375.83
InChI Key: CCFHSESBNYVMBB-UHFFFAOYSA-N
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Description

“N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a chlorophenyl group, an amino group, a thiazole ring, and a furan ring .


Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound has been investigated for its potential antiviral properties. Specifically, compounds derived from it—such as sulfonamides —have shown activity against the tobacco mosaic virus (TMV) . Further studies could explore its efficacy against other viruses and provide insights into its mechanism of action.

Medicinal Chemistry

Given the presence of the 1,3,4-thiadiazole moiety, researchers have explored its medicinal chemistry applications. Thiadiazoles are known for their diverse biological activities, including anticonvulsant, antifungal, and antibacterial properties . Investigating the compound’s interactions with biological targets could lead to novel drug development.

Herbicidal Potential

Sulfonamide derivatives have been associated with herbicidal properties . Researchers might explore whether this compound exhibits any herbicidal effects, potentially contributing to sustainable agriculture practices.

Antitumor Research

While not directly studied for antitumor activity, the compound’s structural features warrant investigation. Analogous compounds have been synthesized to inhibit tumor cell growth . Researchers could explore its potential as an antitumor agent.

Plant Hormone Modulation

The compound’s structure suggests a resemblance to indole derivatives , which play essential roles in plant growth and development. Investigating its impact on plant hormone pathways could reveal novel insights into plant biology .

Cytotoxicity Studies

Considering its unique structure, researchers might assess its cytotoxicity against various cell lines. Similar thiazole derivatives have demonstrated potent effects on cancer cells . Exploring its cytotoxic potential could be valuable.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[4-[3-(4-chloroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-11-3-5-12(6-4-11)19-15(22)8-7-13-10-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFHSESBNYVMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

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